molecular formula C12H15NO3 B6326903 N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide CAS No. 118709-31-2

N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide

Cat. No.: B6326903
CAS No.: 118709-31-2
M. Wt: 221.25 g/mol
InChI Key: RAYSPHJSCYDDPW-UHFFFAOYSA-N
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Description

N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide is an organic compound with a complex structure that includes both methoxy and phenyl groups

Scientific Research Applications

N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide typically involves the reaction of (E)-3-(4-methoxyphenyl)acryloyl chloride with N,O-dimethylhydroxylamine hydrochloride (DMHA) in the presence of a base such as potassium carbonate. The reaction is carried out in a biphasic system of 2-methyltetrahydrofuran (2-MeTHF) and water at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups play a crucial role in its binding affinity and specificity. The compound may act by inhibiting or activating certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methylacrylamide
  • N-Methoxy-3-(4-methoxyphenyl)acrylamide
  • N-Methoxy-3-(4-methoxyphenyl)-N-methylpropanamide

Uniqueness

N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide is unique due to its specific structural features, such as the presence of both methoxy and phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(16-3)12(14)9-6-10-4-7-11(15-2)8-5-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYSPHJSCYDDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC=C(C=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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